Piperazine-1-carboxylic acid o-tolylamide
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Overview
Description
Piperazine-1-carboxylic acid o-tolylamide, also known as PCAOT, is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Piperazine-1-carboxylic acid o-tolylamide consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Chemical Synthesis and Structural Modifications
Piperazine derivatives, such as Piperazine-1-carboxylic acid o-tolylamide, are notable for their structural diversity and potential applications in various fields of chemistry and biology. The synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride has been reported, highlighting their utility as building blocks in the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007). Furthermore, piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry (Wang et al., 2006).
Biological and Medicinal Applications
Piperazine derivatives are recognized for their biological activities, with substituted piperazines being a common motif in many biologically active compounds. The use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas with antiviral properties highlights the potential of these compounds in therapeutic applications (El‐Faham et al., 2008). Piperazine derivatives have also been identified as important building blocks in the synthesis of novel compounds with antibacterial activities, further emphasizing their significance in the field of medicinal chemistry (Shroff et al., 2022).
Analytical and Environmental Applications
Piperazine-based derivatives have been utilized in enhancing the ionization efficiency of peptides in mass spectrometry, indicating their role in improving analytical techniques for comprehensive proteome analysis (Qiao et al., 2011). Additionally, the resistance of aqueous piperazine to thermal degradation and oxidation in carbon dioxide capture processes underlines the environmental applications of these compounds (Freeman et al., 2010).
Mechanism of Action
Target of Action
Piperazine compounds, a class to which piperazine-1-carboxylic acid o-tolylamide belongs, are known to have a wide range of targets due to their versatile structure .
Mode of Action
It’s worth noting that piperazine compounds often work by interacting with their targets and inducing changes in their function .
Biochemical Pathways
This suggests that Piperazine-1-carboxylic acid o-tolylamide may affect pathways related to cell death and survival .
Pharmacokinetics
It is known that the nitrogen atoms in piperazine compounds can improve the pharmacological and pharmacokinetic profiles of drug candidates, increasing water solubility and bioavailability .
Result of Action
A study on a piperazine derivative suggested that it was highly cytotoxic to cancer cells and induced traditional apoptotic symptoms of dna fragmentation and nuclear condensation .
Action Environment
The performance of piperazine compounds can be influenced by various factors, including the presence of other chemicals, ph levels, temperature, and more .
properties
IUPAC Name |
N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBYPRUBXWTYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276214 |
Source
|
Record name | Piperazine-1-carboxylic acid o-tolylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxylic acid o-tolylamide | |
CAS RN |
856437-75-7 |
Source
|
Record name | Piperazine-1-carboxylic acid o-tolylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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